6-Morpholinobenzo[d]thiazol-2-amine
Overview
Description
6-Morpholinobenzo[d]thiazol-2-amine is a heterocyclic compound with the molecular formula C₁₁H₁₃N₃OS. It is characterized by the presence of a morpholine ring fused to a benzothiazole moiety, with an amine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Morpholinobenzo[d]thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzothiazole with morpholine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can facilitate large-scale synthesis while maintaining product purity .
Chemical Reactions Analysis
Types of Reactions: 6-Morpholinobenzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
6-Morpholinobenzo[d]thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6-Morpholinobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Benzothiazole: Lacks the morpholine ring, making it less versatile in terms of chemical reactivity.
Morpholine: Does not contain the benzothiazole moiety, limiting its applications in heterocyclic chemistry.
2-Aminobenzothiazole: Similar structure but without the morpholine ring, affecting its biological activity.
Uniqueness: 6-Morpholinobenzo[d]thiazol-2-amine is unique due to the combination of the morpholine and benzothiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-morpholin-4-yl-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c12-11-13-9-2-1-8(7-10(9)16-11)14-3-5-15-6-4-14/h1-2,7H,3-6H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHQHFVILFUOFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(S3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359085 | |
Record name | 2-Benzothiazolamine, 6-(4-morpholinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94641-22-2 | |
Record name | 2-Benzothiazolamine, 6-(4-morpholinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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